molecular formula C14H12N4O4 B6024500 methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate

methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate

Cat. No. B6024500
M. Wt: 300.27 g/mol
InChI Key: XEGSTCHAOIVDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate is a synthetic compound that belongs to the class of pyrimidine-based kinase inhibitors. It has been extensively studied for its potential use in cancer therapy due to its ability to target specific kinases involved in cancer cell growth and proliferation.

Mechanism of Action

Methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate works by binding to the ATP-binding site of specific kinases, thereby inhibiting their activity. This leads to decreased activation of downstream signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of specific kinases involved in cancer cell growth and proliferation. Physiologically, it has been shown to decrease tumor growth and increase cancer cell death in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate in lab experiments is its specificity for certain kinases involved in cancer cell growth and proliferation. This allows for targeted inhibition of these kinases and decreased cancer cell proliferation. One limitation is that it may not be effective in all types of cancer and may have limited efficacy in certain patient populations.

Future Directions

For research on methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate include investigating its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine its efficacy in different types of cancer and patient populations. Finally, research is needed to identify potential biomarkers that could predict response to treatment with this compound.

Synthesis Methods

Methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate can be synthesized using a multi-step process. The first step involves the reaction of 2-aminobenzoxazole with ethyl acetoacetate to form 2-(1,3-benzoxazol-2-yl)acetoacetamide. This intermediate is then reacted with urea and formaldehyde to form 2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetamide. Finally, methylation of the amine group using methyl iodide yields the desired product, this compound.

Scientific Research Applications

Methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of specific kinases involved in cancer cell growth and proliferation, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Inhibition of these kinases can lead to decreased cancer cell proliferation and increased cancer cell death.

properties

IUPAC Name

methyl 2-[2-(1,3-benzoxazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-21-12(20)7-8-6-11(19)17-13(15-8)18-14-16-9-4-2-3-5-10(9)22-14/h2-6H,7H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGSTCHAOIVDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.